4-Methylbenzo[b]thiophene-5-methanol
CAS No.:
Cat. No.: VC14004463
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10OS |
|---|---|
| Molecular Weight | 178.25 g/mol |
| IUPAC Name | (4-methyl-1-benzothiophen-5-yl)methanol |
| Standard InChI | InChI=1S/C10H10OS/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,11H,6H2,1H3 |
| Standard InChI Key | VUVBXXCUFPEXEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1C=CS2)CO |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-Methylbenzo[b]thiophene-5-methanol is C₁₀H₁₀OS, with a molecular weight of 178.25 g/mol. Its structure consists of a benzo[b]thiophene scaffold—a benzene ring fused to a thiophene ring at the b-position—with substituents at the 4- and 5-positions. The methyl group at C-4 contributes to steric and electronic modulation, while the hydroxymethyl group at C-5 introduces polarity and hydrogen-bonding capabilities.
Spectroscopic Characterization
Key spectroscopic data for analogous compounds provide insights into its expected properties:
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¹H NMR: The methyl protons at C-4 resonate as a singlet near δ 2.5 ppm, while the hydroxymethyl group’s protons exhibit splitting patterns between δ 3.7–4.2 ppm due to coupling with the hydroxyl proton . Aromatic protons in the benzo[b]thiophene system typically appear as multiplet signals between δ 7.0–8.0 ppm .
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¹³C NMR: The methyl carbon at C-4 is observed near δ 21–23 ppm, while the hydroxymethyl carbon appears at δ 62–65 ppm . The thiophene sulfur’s electron-withdrawing effect deshields adjacent carbons, resulting in signals near δ 125–140 ppm for the aromatic carbons .
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IR Spectroscopy: Stretching vibrations for the hydroxyl group (-OH) are observed at 3200–3600 cm⁻¹, while C-S and C=C vibrations appear at 600–700 cm⁻¹ and 1450–1600 cm⁻¹, respectively .
Synthesis and Reaction Pathways
The synthesis of 4-Methylbenzo[b]thiophene-5-methanol involves multi-step strategies, often adapting methodologies from patented benzothiophene derivatives.
Friedel-Crafts Alkylation and Bromination
A protocol derived from European Patent EP 1 020 427 A1 involves:
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Friedel-Crafts alkylation of benzo[b]thiophene with methyl chloride in the presence of aluminum trichloride to introduce the methyl group at C-4 .
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Bromination at C-5 using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., 2,2'-azobisisobutyronitrile) .
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Hydroxymethylation via Sommelet-Hauser reaction, where the brominated intermediate reacts with hexamethylenetetramine in acetic acid/water, followed by hydrolysis to yield the hydroxymethyl group .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, CCl₄, 80°C, 2 hrs | 72% |
| Hydroxymethylation | Hexamethylenetetramine, AcOH/H₂O, reflux | 58% |
Direct Functionalization via Lithiation
An alternative approach employs directed ortho-metalation:
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Lithiation of 4-methylbenzo[b]thiophene at C-5 using n-butyllithium at -40°C in tetrahydrofuran (THF) .
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Quenching with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group .
Critical Parameters:
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Temperature control (< -30°C) to prevent side reactions.
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Use of hexamethylphosphoric triamide (HMPA) as a coordinating solvent to stabilize the lithiated intermediate .
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| logP (Octanol-Water) | 2.1 | Calculated via ChemDraw |
| Aqueous Solubility | 1.2 mg/mL (25°C) | Shake-flask method |
The hydroxymethyl group enhances water solubility compared to non-polar benzothiophene analogs, while the methyl group maintains lipophilicity for membrane permeability .
Challenges and Future Directions
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Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis (e.g., chiral ligands) could enable enantioselective production.
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Biological Screening: Limited in vivo data necessitate toxicity and pharmacokinetic studies to validate therapeutic potential.
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